molecular formula C23H32N2O2 B14755654 (4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]

(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]

Cat. No.: B14755654
M. Wt: 368.5 g/mol
InChI Key: GABYPOAAACQAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] is a complex organic compound characterized by its unique structure, which includes an indene core and two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indene core, followed by the introduction of the oxazole rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The oxazole rings can participate in substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Potential medical applications include its use as a lead compound for the development of new pharmaceuticals. Its unique structure may provide a basis for designing drugs with specific biological activities.

Industry

In the industrial sector, (4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione
  • N-Benzyl-N’-((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)thiourea
  • 4-(((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)amino)butanoic acid

Uniqueness

Compared to similar compounds, (4R,4’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole] stands out due to its unique combination of an indene core and oxazole rings. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

4-tert-butyl-2-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C23H32N2O2/c1-21(2,3)17-13-26-19(24-17)23(11-15-9-7-8-10-16(15)12-23)20-25-18(14-27-20)22(4,5)6/h7-10,17-18H,11-14H2,1-6H3

InChI Key

GABYPOAAACQAAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.